2-Bromo-5-nitroisonicotinaldehyde
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Overview
Description
2-Bromo-5-nitroisonicotinaldehyde is a chemical compound with the molecular formula C6H3BrN2O3 and a molecular weight of 231.00 Da It is a brominated and nitro-substituted derivative of isonicotinaldehyde, which is part of the isonicotinic acid family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroisonicotinaldehyde typically involves the bromination and nitration of isonicotinaldehyde. The reaction conditions require careful control of temperature and the use of specific reagents to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle hazardous chemicals involved in the process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-nitroisonicotinaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-Bromo-5-nitroisonicotinaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: Studying the biological activity of derivatives and their potential as bioactive molecules.
Medicine: Investigating its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-5-nitroisonicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can further react with biological molecules. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
2-Bromo-5-nitroisonicotinaldehyde is similar to other brominated and nitro-substituted isonicotinic acid derivatives. its unique combination of functional groups and substitution pattern sets it apart from other compounds in this class. Some similar compounds include:
2-Bromo-4-nitroisonicotinaldehyde
3-Bromo-5-nitroisonicotinaldehyde
2-Chloro-5-nitroisonicotinaldehyde
Properties
IUPAC Name |
2-bromo-5-nitropyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAYCTUFIZVPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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